molecular formula C16H12N2O4 B5835169 1-methyl-3-nitro-4-phenoxy-2(1H)-quinolinone CAS No. 141945-62-2

1-methyl-3-nitro-4-phenoxy-2(1H)-quinolinone

Cat. No.: B5835169
CAS No.: 141945-62-2
M. Wt: 296.28 g/mol
InChI Key: QGTKOIGMIQIIBA-UHFFFAOYSA-N
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Description

1-methyl-3-nitro-4-phenoxy-2(1H)-quinolinone is a chemical compound with a molecular formula C16H11N2O4. It is a yellow crystalline powder that is used in scientific research for various purposes.

Mechanism of Action

The mechanism of action of 1-methyl-3-nitro-4-phenoxy-2(1H)-quinolinone is not fully understood. However, it is believed to work by binding to DNA and causing damage to the DNA strands. This damage can lead to cell death and the inhibition of cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of cancer cells. Additionally, it has been shown to have antioxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-methyl-3-nitro-4-phenoxy-2(1H)-quinolinone in lab experiments is its fluorescent properties. This makes it a useful tool for the detection of DNA and reactive oxygen species. Additionally, its ability to induce apoptosis in cancer cells makes it a potential candidate for the development of new cancer treatments.
One of the limitations of using this compound in lab experiments is its toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the use of 1-methyl-3-nitro-4-phenoxy-2(1H)-quinolinone in scientific research. One potential direction is the development of new cancer treatments based on its ability to induce apoptosis in cancer cells. Another potential direction is the development of new fluorescent probes for the detection of DNA and reactive oxygen species. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of 1-methyl-3-nitro-4-phenoxy-2(1H)-quinolinone involves the reaction of 2-phenyl-1,2,3,4-tetrahydroquinolin-4-one with nitric acid and sulfuric acid. The reaction takes place under acidic conditions and the resulting product is purified through recrystallization.

Scientific Research Applications

1-methyl-3-nitro-4-phenoxy-2(1H)-quinolinone is used in scientific research for various purposes. It is commonly used as a fluorescent probe for the detection of DNA. It is also used as a fluorescent probe for the detection of reactive oxygen species. Additionally, it has been used in the development of new drugs for the treatment of cancer and other diseases.

Properties

IUPAC Name

1-methyl-3-nitro-4-phenoxyquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-17-13-10-6-5-9-12(13)15(14(16(17)19)18(20)21)22-11-7-3-2-4-8-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTKOIGMIQIIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354700
Record name AG-690/13780141
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141945-62-2
Record name AG-690/13780141
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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